Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate

Vue d'ensemble

Description

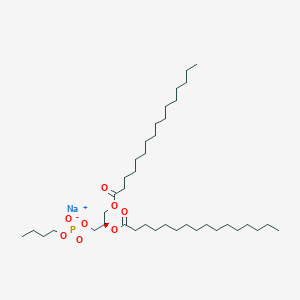

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group attached to a glycerol backbone esterified with hexadecanoic acid (palmitic acid) and butyl groups. Its chemical properties make it a valuable substance in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate typically involves the esterification of glycerol with hexadecanoic acid followed by phosphorylation. The process can be summarized in the following steps:

Esterification: Glycerol reacts with hexadecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-bis(hexadecanoyloxy)propyl alcohol.

Phosphorylation: The esterified glycerol is then reacted with phosphorus oxychloride (POCl3) in the presence of a base like pyridine to introduce the phosphate group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of glycerol and hexadecanoic acid are mixed in industrial reactors with appropriate catalysts.

Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride in controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, hexadecanoic acid, and phosphoric acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, forming butanoic acid derivatives.

Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

Hydrolysis: Glycerol, hexadecanoic acid, and phosphoric acid.

Oxidation: Butanoic acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

Applications De Recherche Scientifique

Drug Delivery Systems

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is primarily utilized as a carrier for hydrophobic drugs in liposomal formulations. The amphiphilic nature of this compound enables the encapsulation of poorly soluble drugs, enhancing their bioavailability and therapeutic efficacy.

Case Studies

- Liposomal Drug Formulations : Research has demonstrated that formulations incorporating this compound can significantly improve the delivery of anticancer agents by facilitating their transport across biological membranes.

- Hydrophobic Drug Encapsulation : Studies have shown that this compound can effectively encapsulate drugs such as paclitaxel and doxorubicin, leading to improved therapeutic outcomes in preclinical models.

Vaccine Development

The compound's ability to form stable emulsions makes it a valuable component in vaccine formulations. It enhances the stability and immunogenicity of vaccines by promoting the effective delivery of antigens.

Case Studies

- Adjuvant Properties : In various studies, this compound has been shown to act as an adjuvant, enhancing the immune response to administered vaccines.

- Stability Studies : Research indicates that vaccines formulated with this compound exhibit improved stability under various storage conditions compared to conventional formulations.

Membrane Studies

This compound is also employed in membrane studies due to its structural similarity to natural phospholipids. This application is crucial for understanding membrane dynamics and interactions.

Case Studies

- Membrane Fluidity Research : Experiments have utilized this compound to investigate the effects of lipid composition on membrane fluidity and permeability.

- Model Membrane Systems : this compound is used to create model membranes that mimic biological systems, aiding in the study of drug-membrane interactions.

Mécanisme D'action

The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. It can also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate

- Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate

Uniqueness

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly useful in applications requiring specific hydrophobic interactions and membrane integration.

Activité Biologique

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is a phospholipid derivative that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNaOP

- Molecular Weight : 426.62 g/mol

- IUPAC Name : this compound

This compound features a phosphoric acid moiety esterified with long-chain fatty acids, which contributes to its amphiphilic nature, making it suitable for various biological applications.

This compound exhibits several biological activities attributed to its ability to interact with cellular membranes and modulate signaling pathways. Key mechanisms include:

- Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Signal Transduction : It may influence various signaling pathways by acting as a second messenger or modulating receptor activity.

Antitumor Activity

Recent studies have indicated that this compound possesses antitumor properties. For instance:

- In vitro Studies : Research documented in patent literature suggests that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

- Case Study : A study involving human colorectal cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls .

Immunomodulatory Effects

This compound has also been studied for its immunomodulatory effects:

- T Cell Activation : It has been shown to enhance the activation of T cells in vitro, promoting cytokine production and proliferation .

- Cytokine Modulation : In vivo studies indicated that this compound could modulate the levels of pro-inflammatory cytokines, suggesting a role in inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in colorectal cancer cells | |

| Immunomodulatory | Enhances T cell activation | |

| Cytokine Modulation | Modulates pro-inflammatory cytokine levels |

Table 2: Case Study Overview

Propriétés

IUPAC Name |

sodium;butyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H77O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-38(40)44-35-37(36-46-48(42,43)45-34-9-6-3)47-39(41)33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h37H,4-36H2,1-3H3,(H,42,43);/q;+1/p-1/t37-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFXRJUSZGHONR-GKEJWYBXSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76NaO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677028 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92609-92-2 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.